molecular formula C10H7ClN6O4 B11119391 4-Amino-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

4-Amino-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide

Cat. No.: B11119391
M. Wt: 310.65 g/mol
InChI Key: IGAWAKPIKQHSDD-YIXHJXPBSA-N
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Description

4-AMINO-N’~3~-[(E)-1-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N’~3~-[(E)-1-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N’~3~-[(E)-1-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce a variety of substituted oxadiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-AMINO-N’~3~-[(E)-1-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-AMINO-N’~3~-[(E)-1-(2-CHLORO-5-NITROPHENYL)METHYLIDENE]-1,2,5-OXADIAZOLE-3-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7ClN6O4

Molecular Weight

310.65 g/mol

IUPAC Name

4-amino-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C10H7ClN6O4/c11-7-2-1-6(17(19)20)3-5(7)4-13-14-10(18)8-9(12)16-21-15-8/h1-4H,(H2,12,16)(H,14,18)/b13-4+

InChI Key

IGAWAKPIKQHSDD-YIXHJXPBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=O)C2=NON=C2N)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=NON=C2N)Cl

Origin of Product

United States

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